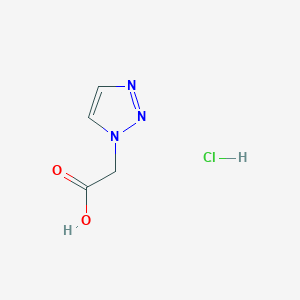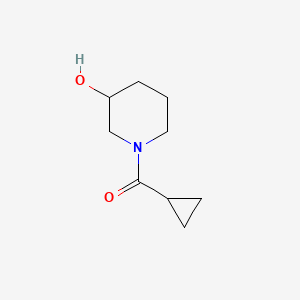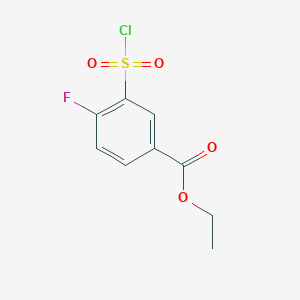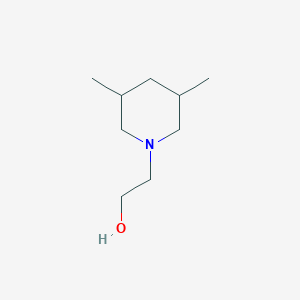
1H-1,2,3-トリアゾール-1-イル酢酸塩酸塩
概要
説明
2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atomsThe triazole ring is known for its stability and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other chemical applications .
科学的研究の応用
2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride has a wide range of scientific research applications:
作用機序
- The compound may inhibit or modulate specific enzymes, affecting metabolic pathways or signaling cascades. It could interact with cell surface receptors, influencing cellular responses. By binding to proteins, it may alter their function or stability.
Result of Action
The molecular and cellular effects of 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride can be diverse:
- It may inhibit cell growth or division. It could interfere with viral replication. By targeting cancer cells, it may inhibit tumor growth .
生化学分析
Biochemical Properties
2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride plays a crucial role in several biochemical reactions. The triazole ring in its structure allows it to interact with a variety of enzymes and proteins. For instance, it has been found to act as an inhibitor of monoacylglycerol lipase, an enzyme involved in the degradation of monoacylglycerols to free fatty acids and glycerol . Additionally, 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride has shown potential as an agonist and antagonist of sphingosine-1-phosphate receptors, which are involved in various cellular processes such as cell growth, survival, and migration . These interactions highlight the compound’s versatility and potential in modulating biochemical pathways.
Cellular Effects
The effects of 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has demonstrated anticancer activity by inducing apoptosis in cancer cells through the modulation of signaling pathways . Furthermore, 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride has been shown to affect gene expression by acting on transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell cycle regulation and apoptosis . These cellular effects underscore the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, the compound has been found to inhibit the activity of stearoyl-coenzyme delta-9, an enzyme involved in fatty acid metabolism . Additionally, 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride can activate or inhibit signaling pathways by binding to receptors such as sphingosine-1-phosphate receptors . These interactions result in changes in gene expression and cellular responses, highlighting the compound’s multifaceted molecular mechanisms.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation and a decrease in its biological activity . In in vitro and in vivo studies, the long-term effects of 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride on cellular function have been observed, with some studies reporting sustained biological activity over extended periods .
Dosage Effects in Animal Models
The effects of 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as anticancer and antimicrobial activities . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as monoacylglycerol lipase and stearoyl-coenzyme delta-9, influencing the metabolism of fatty acids and other lipids . Additionally, the compound has been found to affect metabolic flux and metabolite levels, further underscoring its role in cellular metabolism . These interactions highlight the compound’s potential in modulating metabolic pathways for therapeutic purposes.
Transport and Distribution
The transport and distribution of 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with transporters such as organic anion transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins play a crucial role in its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride is a key factor in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications play a crucial role in directing the compound to specific organelles, where it exerts its biological effects . These findings highlight the importance of subcellular localization in the compound’s mechanism of action.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride typically involves the reaction of azidoacetamides with β-ketoesters and acetylacetone. This method allows for the preparation of 1,5-disubstituted 1,2,3-triazoles under metal-free conditions . Another common approach is the 1,3-dipolar cycloaddition of azides to terminal acetylenes, which is a widely used method for synthesizing triazole derivatives .
Industrial Production Methods
Industrial production of 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride may involve continuous flow processes that are efficient and environmentally benign. These methods often feature the construction of the triazole ring under flow conditions, which enhances the selectivity and atom economy of the reaction .
化学反応の分析
Types of Reactions
2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted triazole derivatives, which can be further utilized in various chemical and biological applications .
類似化合物との比較
Similar Compounds
2-(1H-1,2,4-Triazol-1-yl)acetic acid: This compound has a similar structure but features a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.
2-(1H-Benzo[d][1,2,3]triazol-1-yl)acetic acid: This compound includes a benzene ring fused to the triazole ring, providing different chemical properties.
Uniqueness
2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride is unique due to its stability, ability to form hydrogen bonds, and versatility in chemical reactions. These properties make it a valuable compound in various scientific and industrial applications, distinguishing it from other triazole derivatives .
特性
IUPAC Name |
2-(triazol-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2.ClH/c8-4(9)3-7-2-1-5-6-7;/h1-2H,3H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAZPFNKUUABPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669994 | |
| Record name | (1H-1,2,3-Triazol-1-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187582-48-4 | |
| Record name | (1H-1,2,3-Triazol-1-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol](/img/structure/B1452678.png)



![3-{[1-(Pyridin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid](/img/structure/B1452686.png)




![1'-Methylspiro[chroman-2,4'-piperidin]-4-amine hydrochloride](/img/structure/B1452694.png)
![3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1452695.png)
![[2-(Phenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1452696.png)

